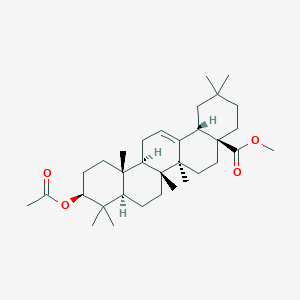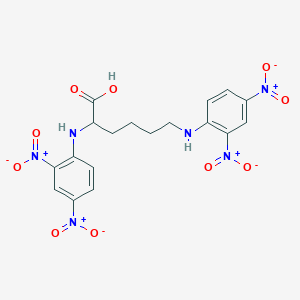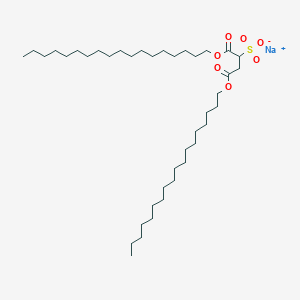![molecular formula C13H13I3N2O4 B158477 3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid CAS No. 1949-44-6](/img/structure/B158477.png)
3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid, commonly known as iopamidol, is a nonionic iodinated contrast agent used in medical imaging procedures. It is a water-soluble compound that is widely used in radiology for diagnostic purposes. Iopamidol is a member of the benzimidazole class of compounds and is structurally similar to other iodinated contrast agents such as iohexol and ioversol.
科学研究应用
Iopamidol is widely used in medical imaging procedures such as computed tomography (CT), angiography, and urography. CT imaging using iopamidol allows for the visualization of internal organs and tissues with high contrast and resolution. Angiography using iopamidol allows for the visualization of blood vessels and the detection of abnormalities such as aneurysms and blockages. Urography using iopamidol allows for the visualization of the urinary tract and the detection of abnormalities such as kidney stones and tumors.
作用机制
Iopamidol works by absorbing X-rays and scattering them differently than surrounding tissues, creating contrast in medical imaging procedures. It is a nonionic contrast agent, meaning that it does not dissociate into charged particles in solution, reducing the risk of adverse reactions such as allergic reactions and kidney damage.
生化和生理效应
Iopamidol is rapidly absorbed and eliminated by the body, with a half-life of approximately 2 hours. It is excreted primarily by the kidneys and can cause temporary changes in renal function. However, iopamidol is generally well-tolerated and has a low incidence of adverse reactions.
实验室实验的优点和局限性
Iopamidol has several advantages for use in lab experiments. It is a highly water-soluble compound that can be easily administered to animals for imaging studies. It is also relatively stable and can be stored for long periods of time without degradation. However, iopamidol has some limitations for use in lab experiments. It is a contrast agent and therefore does not have any direct therapeutic effects. Additionally, its use in lab experiments is limited to imaging studies and cannot be used for other types of experiments.
未来方向
There are several potential future directions for research involving iopamidol. One area of research is the development of new contrast agents with improved properties such as higher contrast and lower toxicity. Another area of research is the use of iopamidol in combination with other imaging techniques such as magnetic resonance imaging (MRI) to improve diagnostic accuracy. Additionally, research into the mechanisms of action and physiological effects of iopamidol could lead to the development of new diagnostic and therapeutic approaches.
合成方法
Iopamidol is synthesized by reacting 3,5-diacetylaminobenzoic acid with hydroiodic acid and acetic anhydride. The resulting product is then treated with methylamine and iodine to form iopamidol. The synthesis process is complex and requires careful control of reaction conditions to ensure high purity and yield of the final product.
属性
CAS 编号 |
1949-44-6 |
|---|---|
产品名称 |
3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |
分子式 |
C13H13I3N2O4 |
分子量 |
641.97 g/mol |
IUPAC 名称 |
3,5-bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C13H13I3N2O4/c1-5(19)17(3)11-8(14)7(13(21)22)9(15)12(10(11)16)18(4)6(2)20/h1-4H3,(H,21,22) |
InChI 键 |
HXLHPWRFRAZDQW-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |
规范 SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I |
同义词 |
2,4,6-TRIIODO-3,5-BIS(N-METHYLACETAMIDO)BENZOIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)





![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)






